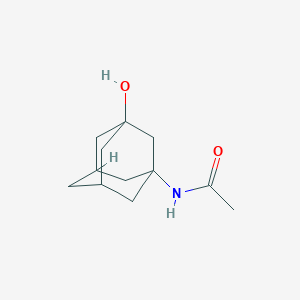

N-(3-Hydroxyadamantan-1-yl)acetamide

Descripción general

Descripción

N-(3-Hydroxyadamantan-1-yl)acetamide is an organic compound with the chemical formula C12H19NO2 It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure This compound is characterized by the presence of a hydroxyl group and an acetamide group attached to the adamantane framework

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxyadamantan-1-yl)acetamide typically involves the reaction of adamantane-1,3-diol with acetic anhydride to form adamantane-1-acetic anhydride, which is then reacted with ammonia to yield the target compound . The reaction conditions generally include:

Solvent: Methylene chloride

Temperature: Room temperature

Reaction Time: 1 hour for the initial reaction with acetic anhydride

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Reactors: Large-scale reactors with precise temperature and pressure control

Purification: Techniques such as recrystallization and chromatography to ensure high purity of the final product

Análisis De Reacciones Químicas

Types of Reactions

N-(3-Hydroxyadamantan-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products

Oxidation: Formation of 3-oxo-adamantane-1-acetamide or 3-carboxy-adamantane-1-acetamide.

Reduction: Formation of N-(3-aminoadamantan-1-yl)acetamide.

Substitution: Formation of N-(3-haloadamantan-1-yl)acetamide derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that N-(3-Hydroxyadamantan-1-yl)acetamide exhibits significant anticancer activity. It has been shown to induce apoptosis and inhibit cell proliferation across various cancer cell lines. For instance, studies have demonstrated its effectiveness against breast cancer and melanoma cells, highlighting its potential as a therapeutic agent in oncology .

Analgesic Effects

Analogues of this compound have been evaluated for analgesic properties. A notable study reported that adamantyl analogues of paracetamol, including this compound, displayed enhanced antinociceptive effects compared to traditional analgesics like paracetamol itself. The mechanisms involved include selective antagonism of TRPA1 channels, which are implicated in pain pathways .

Pharmacology

Gliptins and Diabetes Management

this compound serves as a precursor for the synthesis of Gliptins, specifically 2-(2-cyanopyrrolidin-1-yl)-N-(3-hydroxyadamantan-1-yl)acetamide. Gliptins are recognized as effective DPP-4 inhibitors used in the management of type 2 diabetes mellitus. They offer advantages such as improved glycemic control with a favorable side effect profile when compared to conventional hypoglycemic agents .

HIF-1α Inhibition

The compound has also been investigated for its potential role as a hypoxia-inducible factor 1-alpha (HIF-1α) inhibitor. HIF-1α is a transcription factor involved in angiogenesis and metabolic adaptation under low oxygen conditions, making it a target for novel anticancer therapies. Inhibiting HIF-1α can potentially mitigate the progression of diseases such as diabetic retinopathy and certain cancers .

Material Science

Photonic Materials

this compound derivatives have shown promise in the field of material science, particularly as photonic materials due to their high photo-luminescence quantum efficiency and color tunability. These properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Anticancer Activity

A study published in PLOS One evaluated the anticancer effects of this compound on melanoma cells, demonstrating significant reductions in cell viability at specific concentrations. The study utilized flow cytometry to assess apoptosis rates, confirming the compound's role in inducing programmed cell death .

Case Study 2: Analgesic Properties

In another investigation, researchers synthesized several adamantyl derivatives, including this compound, and tested their analgesic efficacy using the acetic acid-induced writhing test in mice. Results indicated that these compounds exhibited superior pain relief compared to standard analgesics, suggesting their potential for clinical application .

Mecanismo De Acción

The mechanism of action of N-(3-Hydroxyadamantan-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

N-(3-Hydroxyadamantan-1-yl)acetamide: Unique due to the presence of both hydroxyl and acetamide groups on the adamantane scaffold.

This compound derivatives: Compounds with similar structures but different functional groups, such as halogens or alkyl groups.

Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

Uniqueness

This compound stands out due to its dual functional groups, which provide a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Actividad Biológica

N-(3-Hydroxyadamantan-1-yl)acetamide is an organic compound with significant biological activity, primarily recognized for its role as a Dipeptidyl Peptidase 4 (DPP-4) inhibitor. This compound is a derivative of adamantane, a hydrocarbon known for its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological pathways, and relevant research findings.

Target of Action

The primary target of this compound is Dipeptidyl Peptidase 4 (DPP-4) . This enzyme plays a crucial role in glucose metabolism by inactivating incretin hormones, which are responsible for stimulating insulin secretion in response to meals.

Mode of Action

As a DPP-4 inhibitor , this compound enhances the levels of incretin hormones, leading to increased insulin secretion and decreased blood glucose levels. This mechanism is particularly beneficial for managing type 2 diabetes mellitus .

Biochemical Pathways

The inhibition of DPP-4 by this compound affects the insulin signaling pathway , promoting improved glucose uptake in pancreatic beta cells. This interaction not only aids in glucose regulation but also influences other metabolic pathways related to insulin sensitivity and secretion.

Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to other DPP-4 inhibitors, allowing for oral administration. It can be taken once weekly or in combination with other hypoglycemic agents, depending on the therapeutic strategy employed.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage in animal models. At lower doses, it effectively inhibits DPP-4 without significant adverse effects, thus improving glucose metabolism.

Cellular Effects

This compound has notable effects on various cell types. It modulates cell signaling pathways, gene expression, and cellular metabolism. The compound enhances the activity of incretin hormones, leading to improved insulin secretion and glucose uptake.

Case Studies and Experimental Evidence

Several studies have evaluated the biological activity of this compound:

- Antimycobacterial Activity : A study investigated the incorporation of the 3-hydroxyadamantane moiety into indole derivatives for enhanced antitubercular activity against Mycobacterium tuberculosis (Mtb). The results indicated that compounds containing this moiety exhibited improved water solubility and significant antimycobacterial potency, with minimum inhibitory concentration (MIC) values showing promising results against drug-resistant strains .

- Analgesic Properties : Another study synthesized adamantyl analogues of paracetamol, including this compound, demonstrating potent analgesic properties. The synthesis involved acetic anhydride and resulted in compounds that showed significant efficacy in pain relief models .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N-(3-hydroxy-1-adamantyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-8(14)13-11-3-9-2-10(4-11)6-12(15,5-9)7-11/h9-10,15H,2-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQQCWHALQYFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385724 | |

| Record name | 1-acetylamino-3-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-10-9 | |

| Record name | 1-acetylamino-3-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.